molecular formula C26H26N2O7 B10922388 methyl 5-{[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

methyl 5-{[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

Cat. No.: B10922388
M. Wt: 478.5 g/mol
InChI Key: QHGKACSYQPGUBF-UHFFFAOYSA-N
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Description

METHYL 5-{[3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dimethoxyphenyl groups and a furoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{[3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE typically involves multi-step organic reactions. One common approach is the condensation of 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole with methyl 2-furoate under specific conditions. The reaction may require catalysts such as palladium or copper complexes to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{[3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The aromatic rings and the pyrazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings or the pyrazole core.

Scientific Research Applications

Mechanism of Action

The mechanism by which METHYL 5-{[3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and furoate esters, such as:

Uniqueness

What sets METHYL 5-{[3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE apart is its specific combination of functional groups, which may confer unique reactivity and properties.

Properties

Molecular Formula

C26H26N2O7

Molecular Weight

478.5 g/mol

IUPAC Name

methyl 5-[[3,5-bis(3,4-dimethoxyphenyl)pyrazol-1-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C26H26N2O7/c1-30-21-9-6-16(12-24(21)32-3)19-14-20(17-7-10-22(31-2)25(13-17)33-4)28(27-19)15-18-8-11-23(35-18)26(29)34-5/h6-14H,15H2,1-5H3

InChI Key

QHGKACSYQPGUBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NN2CC3=CC=C(O3)C(=O)OC)C4=CC(=C(C=C4)OC)OC)OC

Origin of Product

United States

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